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Compound of Interest

Compound Name:

2-[2-(2-

Methoxyethoxy)ethoxy]phenylamin

e

CAS No.: 126415-03-0

Cat. No.: B1317545 Get Quote

A Technical Deep Dive into 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine
Structural Elucidation & IUPAC Nomenclature[1]
The molecule 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (also known as 2-[2-(2-

methoxyethoxy)ethoxy]aniline) represents a specific class of "ortho-PEGylated" aromatics. In

drug discovery, this structure serves as a critical "linker" motif—specifically a PEG2-spacer

attached to an aniline headgroup—often used in the synthesis of PROTACs (Proteolysis

Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).

Nomenclature Deconstruction
To ensure scientific accuracy, we must deconstruct the IUPAC name to verify the connectivity.

Parent Structure:Phenylamine (Systematic name: Benzenamine; IUPAC retained name:

Aniline). This establishes the aromatic ring with a primary amine (

) at position 1.

Locant:2- (Ortho position).
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Substituent:[2-(2-Methoxyethoxy)ethoxy].[1][2][3][4][5][6][7]

Logic Flow:

Methoxy:

Ethoxy:

2-(Methoxy)ethoxy:

2-[2-(Methoxy)ethoxy]ethoxy:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

[6]

When this entire group is attached to the phenyl ring at position 2, the oxygen of the final

"ethoxy" acts as the linker atom to the ring.

Systematic IUPAC Preference: While the common name provided is widely accepted in

catalogs, the rigorous systematic name treats the ether chain as a substituent on the oxygen.

Alkyl Group: 2-(2-methoxyethoxy)ethyl[1][4][7]

Attached via Oxygen: {[2-(2-methoxyethoxy)ethyl]oxy}

Full Systematic Name:2-{[2-(2-methoxyethoxy)ethyl]oxy}aniline
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Figure 1: Hierarchical decomposition of the chemical nomenclature.

Physicochemical Profile
Understanding the physical properties is essential for handling and formulation. The

PEGylation at the ortho position significantly alters the solubility profile compared to the parent

o-anisidine.
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Property Value / Description Significance

Molecular Formula Core stoichiometry.

Molecular Weight 211.26 g/mol
Fragment-like space (Rule of 3

compliant).

LogP (Predicted) ~1.2 - 1.5

Moderately lipophilic; PEG

chain lowers LogP vs alkyl

analogs.

H-Bond Donors
1 (Amine

)

Critical for kinase hinge

binding or amide coupling.

H-Bond Acceptors 4 (3 Ethers + 1 Amine)
High acceptor count improves

water solubility.

Physical State Viscous Oil / Low-melting Solid
PEG chains often prevent

efficient crystallization.

Synthetic Protocol (Self-Validating System)
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is best achieved via a

convergent route starting from 2-nitrophenol. This approach avoids the chemoselectivity issues

of alkylating an unprotected aniline.

Reaction Scheme
Step A (Alkylation): Williamson ether synthesis between 2-nitrophenol and 1-bromo-2-(2-

methoxyethoxy)ethane (or the corresponding tosylate).

Step B (Reduction): Catalytic hydrogenation of the nitro group to the aniline.
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2-Nitrophenol
(SM-1)

Intermediate:
2-[2-(2-Methoxyethoxy)ethoxy]-1-nitrobenzene

K2CO3, DMF
80°C, 12h

(SN2 Substitution)

1-Bromo-2-(2-methoxyethoxy)ethane
(SM-2)

Final Product:
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

H2 (1 atm), 10% Pd/C
MeOH, RT

(Hydrogenation)

Click to download full resolution via product page

Figure 2: Convergent synthetic pathway for the target aniline.

Detailed Methodology
Step 1: Synthesis of Nitro-Ether Intermediate
Rationale: The phenolic hydroxyl of 2-nitrophenol is acidic (

) and can be selectively deprotonated by a weak base like Potassium Carbonate (

), preventing side reactions.

Setup: Charge a dry 250 mL round-bottom flask with 2-nitrophenol (1.0 eq) and anhydrous

DMF (Dimethylformamide, 5 mL/mmol).

Activation: Add

(1.5 eq) and stir at room temperature for 15 minutes. The solution will turn bright
yellow/orange (phenolate formation).

Alkylation: Add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq) dropwise.

Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The

starting nitrophenol spot should disappear.

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with

1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1317545?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Checkpoint: The product is usually a yellow oil. If purity is <95%, purify via silica gel flash

chromatography.

Step 2: Reduction to Aniline
Rationale: Palladium on Carbon (Pd/C) provides a clean, high-yielding reduction under mild

conditions, preserving the ether linkages which are stable to hydrogenolysis (unlike benzyl

ethers).

Setup: Dissolve the nitro-intermediate from Step 1 in Methanol (10 mL/mmol).

Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere

(Nitrogen purge). Caution: Dry Pd/C is pyrophoric.

Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir

vigorously at Room Temperature for 4–6 hours.

Completion: The yellow color of the nitro compound will fade to colorless or pale brown.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

Methanol. Concentrate the filtrate under reduced pressure.

Validation: Verify product identity via

-NMR. The aromatic region will shift upfield, and a broad singlet (

) will appear around 3.5–4.5 ppm.

Applications in Drug Development[9][10][11][12]
The 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine motif is not merely a solvent interaction

enhancer; it is a functional pharmacophore.

A. PROTAC Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for

ternary complex formation.
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Role: This molecule serves as a "Headgroup-Linker" hybrid. The aniline amine reacts with

E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, while the PEG tail provides

flexibility and water solubility.

Advantage: The ortho positioning induces a specific conformational bias (atropisomerism

potential) that can improve selectivity compared to para-PEGylated isomers.

B. Solubility Enhancement (The "Solubility Anchor")
Replacing a standard aniline or anisole with this PEGylated variant can significantly lower the

LogP of a drug candidate without altering the core aromatic interactions (pi-stacking).

Mechanism: The ether oxygens act as hydrogen bond acceptors, disrupting crystal lattice

energy and interacting with solvent water molecules.

C. Metabolic Stability[11]
Metabolic Shunt: Unsubstituted anilines are prone to oxidation (forming toxic quinone

imines). The steric bulk of the ortho-PEG chain can hinder N-oxidation or ring hydroxylation

at the ortho position, potentially altering the metabolic clearance (

) profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine = 95 74654-07-2 [sigmaaldrich.com]

4. Cas 74654-07-2,2-[2-(2-methoxyethoxy)ethoxy]ethylamine | lookchem [lookchem.com]
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ethoxy-phenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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